![molecular formula C21H18F2N4O2 B2579292 3,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 941945-85-3](/img/structure/B2579292.png)
3,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
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Overview
Description
“3,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide” is a chemical compound with the molecular formula C21H18F2N4O2 . It is used in various scientific experiments.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 396.398. For more detailed physical and chemical properties, it would be best to refer to a specialized chemical database .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of derivatives related to "3,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide" involves complex chemical processes that yield compounds with potential antitumor activities. For example, compounds synthesized from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclization exhibit inhibitory capacities against cancer cell lines (Ji et al., 2018; Lu et al., 2017). These findings demonstrate the compound's structural complexity and potential for pharmaceutical applications.
Antipathogenic Activity
Thiourea derivatives, synthesized and characterized for their interaction with bacterial cells, demonstrate significant anti-pathogenic activity, especially against strains known for their biofilm formation capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). This suggests that derivatives of "3,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide" could be further developed as novel anti-microbial agents with antibiofilm properties.
Biological and Pharmacological Screening
Compounds derived from "3,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide" have been synthesized and evaluated for various biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic effects (Patel et al., 2009). These studies highlight the compound's versatility and potential in drug discovery and development processes.
Chemical Reactivity and Interaction Studies
Research on the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine, a process relevant to the synthesis of "3,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide" derivatives, provides insights into the synthesis of antidepressants (Donskaya et al., 2004). These studies contribute to understanding the chemical reactivity and potential therapeutic applications of such compounds.
Mechanism of Action
While the exact mechanism of action for this compound isn’t specified, similar compounds have been found to act as activators of neuronal KCNQ2/Q3 potassium channels, which decrease neuronal excitability . This suggests potential applications in the treatment of disorders of neuronal excitability such as epilepsy .
properties
IUPAC Name |
3,4-difluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O2/c22-17-6-3-15(13-18(17)23)21(28)24-16-4-1-14(2-5-16)19-7-8-20(26-25-19)27-9-11-29-12-10-27/h1-8,13H,9-12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPARIGDIYGCNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide |
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